molecular formula C11H10N4 B13627052 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile

2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B13627052
M. Wt: 198.22 g/mol
InChI Key: FVFWYBXEIXJFTB-UHFFFAOYSA-N
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Description

2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C11H10N4 It features a benzonitrile group attached to a pyrazole ring, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3-amino-1H-pyrazole with a benzonitrile derivative. One common method includes the use of a substituted benzaldehyde and morpholine triuoroacetate in acetone . The reaction conditions often involve the use of dichloromethane and triethylamine under an ice-water bath .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of Bruton Kinase, a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is unique due to its specific structure, which combines a benzonitrile group with a pyrazole ring

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(3-aminopyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14)

InChI Key

FVFWYBXEIXJFTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N

Origin of Product

United States

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